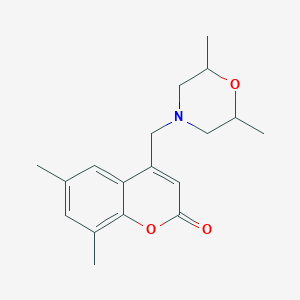
4-((2,6-dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((2,6-dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one, with the CAS number 887209-92-9, is a synthetic compound that belongs to the class of coumarins. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23NO3 with a molecular weight of 301.4 g/mol. Its structure features a coumarin backbone substituted with a dimethylmorpholino group, which is believed to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₃ |
| Molecular Weight | 301.4 g/mol |
| CAS Number | 887209-92-9 |
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that similar compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The specific antioxidant capacity of this compound remains to be quantitatively assessed but is hypothesized to be substantial given its structural similarities to known antioxidants.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in the context of acetylcholinesterase (AChE) inhibition. A related study found that certain coumarin derivatives possess potent AChE inhibitory activity, which can be beneficial in treating neurodegenerative disorders like Alzheimer's disease . The specific IC50 values for this compound need further investigation.
Case Studies and Research Findings
- AChE Inhibition : In a study examining similar coumarin derivatives, compounds with structural modifications demonstrated significant AChE inhibition (IC50 values ranging from 10 nM to 50 nM). This suggests that this compound could exhibit similar or enhanced activity due to the morpholine moiety .
- Antioxidant Activity : Preliminary assays using related compounds indicated strong free radical scavenging activity. For instance, a derivative showed an IC50 value of 25 µg/mL against DPPH radicals . Future studies should focus on quantifying the antioxidant capacity of the target compound.
- Anticancer Activity : In vitro studies on structurally similar compounds have shown inhibition of proliferation in breast and colon cancer cell lines with IC50 values less than 30 µM . The potential mechanism involves modulation of apoptotic pathways.
Propiedades
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-11-5-12(2)18-16(6-11)15(7-17(20)22-18)10-19-8-13(3)21-14(4)9-19/h5-7,13-14H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKXOXKYDFBUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C(C=C(C=C23)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













